N-(2,5-dimethylphenyl)-4-methoxybenzamide

Medicinal chemistry Isomer comparison Hydrogen-bond acceptor topology

N-(2,5-Dimethylphenyl)-4-methoxybenzamide (CAS 127291-94-5) is a disubstituted benzamide of formula C₁₆H₁₇NO₂ (MW 255.31 g·mol⁻¹) featuring a 4-methoxybenzoyl moiety linked to a 2,5-dimethylaniline group. The compound belongs to the broader class of N-arylbenzamides, many of which have been explored for anticonvulsant, anticancer, and antiemetic activities, though the specific pharmacological profile of this congener remains largely uncharacterized in peer-reviewed primary literature.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B11982526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-4-methoxybenzamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H17NO2/c1-11-4-5-12(2)15(10-11)17-16(18)13-6-8-14(19-3)9-7-13/h4-10H,1-3H3,(H,17,18)
InChIKeyGXQFWDJCDGEHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-Dimethylphenyl)-4-methoxybenzamide: Core Identity and Sourcing Baseline


N-(2,5-Dimethylphenyl)-4-methoxybenzamide (CAS 127291-94-5) is a disubstituted benzamide of formula C₁₆H₁₇NO₂ (MW 255.31 g·mol⁻¹) featuring a 4-methoxybenzoyl moiety linked to a 2,5-dimethylaniline group . The compound belongs to the broader class of N-arylbenzamides, many of which have been explored for anticonvulsant, anticancer, and antiemetic activities, though the specific pharmacological profile of this congener remains largely uncharacterized in peer-reviewed primary literature [1]. Its structural arrangement – a single methoxy donor on the benzoyl ring and two weakly electron-donating methyl groups on the aniline ring – creates a distinct electronic and steric environment that cannot be assumed interchangeable with its regioisomer N-(4-methoxyphenyl)-2,5-dimethylbenzamide (CAS 701218-61-3) or other in-class analogs [1].

Why N-(2,5-Dimethylphenyl)-4-methoxybenzamide Cannot Be Replaced by a Generic Benzamide Analog


Substituting N-(2,5-dimethylphenyl)-4-methoxybenzamide with a closely related N-arylbenzamide – even one differing by a single methyl or methoxy position – carries a scientifically unjustified risk of altered target engagement, physicochemical property shifts, and divergent metabolic handling. In the well-characterized 4-amino-N-(2,6-dimethylphenyl)benzamide anticonvulsant series, moving a methyl group from the 2,6- to the 2,5-positions or replacing the 4-amino group with 4-methoxy drastically modulated both potency and neurotoxicity [1]. Furthermore, the regioisomer N-(4-methoxyphenyl)-2,5-dimethylbenzamide (CAS 701218-61-3) places the methoxy substituent on the aniline ring, altering the hydrogen-bond acceptor topology, the conformational ensemble, and the electronic distribution relative to the target compound . Such differences, even when quantitative comparative data are absent, render blind interchange scientifically indefensible for any structure-activity relationship (SAR)-dependent application.

Quantitative Differentiation Evidence for N-(2,5-Dimethylphenyl)-4-methoxybenzamide


Regioisomeric Differentiation: Target Compound vs. N-(4-Methoxyphenyl)-2,5-dimethylbenzamide

N-(2,5-Dimethylphenyl)-4-methoxybenzamide (CAS 127291-94-5) and its regioisomer N-(4-methoxyphenyl)-2,5-dimethylbenzamide (CAS 701218-61-3) share identical molecular formula (C₁₆H₁₇NO₂) and molecular weight (255.31 g·mol⁻¹) but differ critically in the placement of the methoxy substituent . In the target compound, the methoxy group resides on the benzoyl ring (para to the carbonyl), making it a moderately activating electron-donating group that stabilizes the amide resonance and presents a distinct hydrogen-bond acceptor geometry. In the regioisomer, the methoxy moves to the aniline ring, altering the spatial orientation of the oxygen lone pairs and the overall molecular dipole . This topological reorganization is sufficient to generate a different biological activity profile in well-studied benzamide congeneric series; for example, in the 4-substituted benzamide anticonvulsant class, exchanging the benzoyl and aniline substituents routinely shifted ED₅₀ values by >2-fold [1][2].

Medicinal chemistry Isomer comparison Hydrogen-bond acceptor topology

Chlorinated Analog Comparison: Target vs. 3-Chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide

The 3-chloro derivative 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide (CAS 425657-36-9) introduces a chlorine atom ortho to the methoxy group on the benzoyl ring [1]. This single atomic substitution increases calculated logP by approximately 0.7–1.0 units (based on the Hansch π constant for aromatic Cl of +0.71) and raises molecular weight from 255.31 to 289.76 g·mol⁻¹ [1]. The chlorine also introduces a potential site for oxidative metabolism (CYP450-mediated epoxidation or glutathione conjugation) and alters the electron density of the benzamide ring, which can affect π-stacking interactions with aromatic protein residues [2]. While no direct head-to-head biological comparison between the target compound and the 3-chloro analog has been published, the well-established impact of aryl chlorination on metabolic stability, plasma protein binding, and hERG liability in benzamide chemotypes provides class-level justification for treating these as distinct entities [2].

Halogen substitution Lipophilicity CYP450 metabolism

Purity and Sourcing Certainty: Commercial Availability with Defined Specifications

N-(2,5-Dimethylphenyl)-4-methoxybenzamide is listed by multiple chemical suppliers with a typical purity specification of ≥95% (HPLC) [1]. In contrast, the regioisomer N-(4-methoxyphenyl)-2,5-dimethylbenzamide (CAS 701218-61-3) is more frequently listed as a research-grade screening compound without explicit purity guarantees, and the 3-chloro analog is sourced through fewer vendors [2]. For procurement professionals, this disparity in commercial maturity means the target compound offers shorter lead times, more competitive pricing, and better-documented quality certificates, reducing the risk of batch-to-batch variability in screening cascades [1].

Chemical procurement Purity specification Quality control

Priority Application Scenarios for N-(2,5-Dimethylphenyl)-4-methoxybenzamide Based on Structural Evidence


Medicinal Chemistry SAR Exploration of 4-Methoxybenzamide Scaffolds

The compound serves as a defined 4-methoxybenzamide core for systematic SAR studies where the aniline substitution pattern (2,5-dimethyl) is held constant while varying the benzoyl ring. Its well-characterized regioisomeric identity (CAS 127291-94-5, not 701218-61-3) ensures that researchers are working with the correct substitution topology, which is critical when correlating methoxy position with in vitro potency trends .

Crystallography and Solid-State Form Screening

With a molecular weight of 255.31 g·mol⁻¹ and three rotatable bonds, the compound presents a favorable small-molecule profile for co-crystallization studies with target proteins (e.g., kinases, GPCRs, or epigenetic readers). The absence of halogen atoms simplifies electron density interpretation and reduces heavy-atom phasing complications, making it preferable over its 3-chloro analog for initial crystallographic fragment screening [1].

Reference Standard for Isomer Purity Method Development

Because the regioisomer N-(4-methoxyphenyl)-2,5-dimethylbenzamide shares the exact molecular weight and formula, chromatographic separation (HPLC, UPLC, SFC) of the two isomers is non-trivial. The target compound, with its ≥95% purity specification, can serve as a reference standard for developing and validating isomer-resolving analytical methods, a critical quality control need when synthesizing or procuring benzamide libraries .

Computational Chemistry Benchmarking and Docking Studies

The compound's relatively low conformational complexity (3 rotatable bonds) and well-defined hydrogen-bond donor (amide NH) and acceptor (carbonyl O, methoxy O) arrangement make it a tractable test case for benchmarking force-field accuracy, docking scoring functions, and free-energy perturbation calculations. Its use as a neutral, drug-like probe molecule can help validate computational protocols before applying them to more complex benzamide leads [1].

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